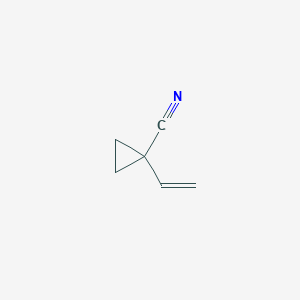
1-乙烯基环丙烷腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenylcyclopropane-1-carbonitrile, also known as 1-vinylcyclopropane-1-carbonitrile, is a chemical compound with the molecular formula C6H7N. It is characterized by a cyclopropane ring substituted with a vinyl group and a nitrile group.
科学研究应用
1-Ethenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other materials with unique properties.
准备方法
1-Ethenylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes, such as the Simmons–Smith reaction, which uses a zinc-copper couple and diiodomethane to convert alkenes into cyclopropanes . Another method involves the decarboxylation of 1-cyanocyclopropane-1-carboxylates, which can yield 2,3-disubstituted cyclopropane-1-carbonitriles . Industrial production methods may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
1-Ethenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Cycloaddition: The strained cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 1-ethenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the vinyl group can undergo addition reactions. The cyclopropane ring’s strain energy makes it reactive in various chemical transformations .
相似化合物的比较
1-Ethenylcyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarbonitrile: Lacks the vinyl group, making it less reactive in certain addition reactions.
1-Trimethylsilylcyclopropane-1-carbonitrile: Contains a trimethylsilyl group, which can be used for selective reactions involving the cyclopropyl anion.
The presence of the vinyl group in 1-ethenylcyclopropane-1-carbonitrile makes it unique and more versatile in synthetic applications.
属性
IUPAC Name |
1-ethenylcyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-2-6(5-7)3-4-6/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDXQCPDPZTCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
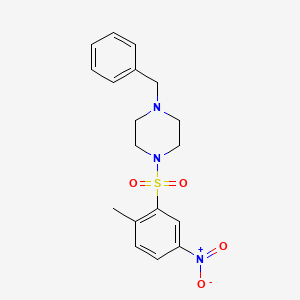
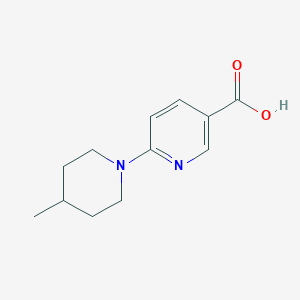
![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)
![4-Cyclobutyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2491725.png)
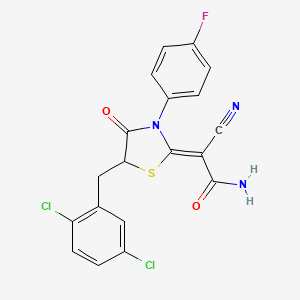
![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2491731.png)
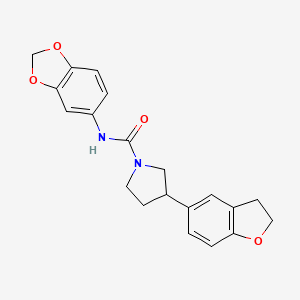
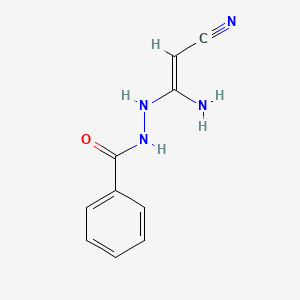
![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![1-(2H-1,3-Benzodioxol-5-YL)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2491739.png)
